molecular formula C7H15NaO B13735271 Sodium heptylate

Sodium heptylate

Cat. No.: B13735271
M. Wt: 138.18 g/mol
InChI Key: QXGDIAJDPHVEBJ-UHFFFAOYSA-N
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Description

It is represented by the chemical formula C7H15NaO and has a molecular weight of 138.18317 g/mol . This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NaO

Molecular Weight

138.18 g/mol

IUPAC Name

sodium;heptan-1-olate

InChI

InChI=1S/C7H15O.Na/c1-2-3-4-5-6-7-8;/h2-7H2,1H3;/q-1;+1

InChI Key

QXGDIAJDPHVEBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[O-].[Na+]

Origin of Product

United States

Preparation Methods

Direct Neutralization Method

The most straightforward and common method for preparing this compound is the neutralization of heptanoic acid with a sodium base such as sodium hydroxide (NaOH).

Reaction:

$$
\mathrm{C6H{13}COOH} + \mathrm{NaOH} \rightarrow \mathrm{C6H{13}COONa} + \mathrm{H_2O}
$$

Procedure:

  • Heptanoic acid is dissolved in an appropriate solvent (often water or an alcohol-water mixture).
  • A stoichiometric amount of sodium hydroxide solution is slowly added under stirring.
  • The reaction mixture is maintained at mild temperatures (room temperature to 50°C) to ensure complete neutralization.
  • The resulting this compound salt is isolated by evaporation or crystallization.

Advantages:

  • Simple and efficient.
  • High purity product achievable.
  • Mild reaction conditions.

Limitations:

  • Requires pure heptanoic acid.
  • Control of pH is critical to avoid excess base.

Salt Formation via Sodium Alkoxide

An alternative method involves the reaction of heptanoic acid with sodium alkoxide (e.g., sodium methoxide or sodium ethoxide) in an alcoholic medium.

Reaction:

$$
\mathrm{C6H{13}COOH} + \mathrm{NaOR} \rightarrow \mathrm{C6H{13}COONa} + \mathrm{ROH}
$$

Where R is an alkyl group (e.g., methyl or ethyl).

Procedure:

  • Sodium alkoxide is prepared by reacting sodium metal with an alcohol.
  • Heptanoic acid is added to the sodium alkoxide solution.
  • The reaction proceeds with the formation of this compound and the corresponding alcohol.
  • The product is isolated by solvent removal and purification.

Advantages:

  • Useful when anhydrous conditions are required.
  • Can be performed in non-aqueous media.

Electrochemical Synthesis (Research Stage)

Some advanced research explores electrochemical methods to prepare sodium salts of fatty acids, including this compound, by electrolysis of heptanoic acid solutions in the presence of sodium ions. This method is less common and mainly experimental.

Analytical and Purification Techniques

After synthesis, this compound is typically characterized and purified using:

Data Table: Summary of Preparation Methods

Method Reactants Conditions Advantages Disadvantages
Neutralization with NaOH Heptanoic acid + NaOH Aqueous solution, RT-50°C Simple, high yield, mild Requires pure acid, pH control
Reaction with Sodium Alkoxide Heptanoic acid + NaOR (e.g., NaOMe) Anhydrous/alcoholic solvent Anhydrous conditions possible Requires sodium metal handling
Electrochemical synthesis Heptanoic acid + Na+ ions Electrolysis setup, experimental Potential green method Experimental, less scalable

Research Discoveries and Literature Insights

While direct literature on this compound preparation is limited, related research on sodium salts of fatty acids and their synthesis provides insight:

  • Sodium salts of fatty acids are generally prepared by neutralization reactions with sodium hydroxide due to simplicity and efficiency.
  • Analytical characterization methods such as NMR and HPLC ensure product purity and identity, as demonstrated in related sodium salt syntheses.
  • Patent literature on related sodium salts (e.g., sodium sulfite heptahydrate derivatives) emphasizes dehydration and controlled reaction environments for high purity products.
  • Databases of anions include heptylate ions, confirming the chemical identity and relevance in salt formation.
  • Advanced synthetic intermediates involving heptanoate derivatives are documented in pharmaceutical patent literature, highlighting the importance of precise synthetic control.

Chemical Reactions Analysis

Acid Displacement Reactions

Sodium heptylate reacts with strong mineral acids to regenerate heptanoic acid and form corresponding sodium salts:

C6H13COONa+HClC6H13COOH+NaCl\text{C}_6\text{H}_{13}\text{COONa} + \text{HCl} \rightarrow \text{C}_6\text{H}_{13}\text{COOH} + \text{NaCl}

Observations :

  • Rapid gas evolution (CO₂) occurs if reacted with sulfuric acid due to secondary decomposition .

  • Exothermicity is moderate, with ΔH ≈ -70 kcal/mol for analogous sodium carboxylate reactions .

Thermal Decomposition

At elevated temperatures (>300°C), this compound undergoes pyrolysis to form sodium carbonate and heptanone:

2C6H13COONaNa2CO3+(C6H13CO)2ONa2CO3+C6H12CO+CO22\text{C}_6\text{H}_{13}\text{COONa} \rightarrow \text{Na}_2\text{CO}_3 + (\text{C}_6\text{H}_{13}\text{CO})_2\text{O} \rightarrow \text{Na}_2\text{CO}_3 + \text{C}_6\text{H}_{12}\text{CO} + \text{CO}_2

Experimental Findings :

  • Decomposition initiates at 315°C under inert atmospheres .

  • Residual sodium carbonate confirms decarboxylation mechanisms .

Reactions with Halogenated Hydrocarbons

This compound participates in nucleophilic substitution with alkyl halides to form esters:

C6H13COONa+R-XC6H13COOR+NaX(R = alkyl group; X = halogen)\text{C}_6\text{H}_{13}\text{COONa} + \text{R-X} \rightarrow \text{C}_6\text{H}_{13}\text{COOR} + \text{NaX} \quad (\text{R = alkyl group; X = halogen})

Critical Notes :

  • Reactions with carbon tetrachloride (CCl₄) are highly exothermic and may lead to explosive decomposition .

  • Controlled conditions (e.g., polar aprotic solvents, low temperatures) mitigate side reactions .

Reactivity with Metals

This compound engages in redox reactions with electropositive metals (e.g., magnesium):

2C6H13COONa+MgMg(C6H13COO)2+2Na2\text{C}_6\text{H}_{13}\text{COONa} + \text{Mg} \rightarrow \text{Mg}(\text{C}_6\text{H}_{13}\text{COO})_2 + 2\text{Na}

Applications :

  • Used in metallurgical processes to isolate alkali metals from alloys .

  • Reaction kinetics depend on metal surface area and solvent polarity .

Comparative Reaction Table

Reaction TypeReagentsProductsConditions
NeutralizationHeptanoic acid + NaOHThis compound + H₂OAqueous, 25°C
Acid DisplacementHClHeptanoic acid + NaClRoom temperature
Thermal DecompositionHeat (>300°C)Na₂CO₃ + Heptanone + CO₂Inert atmosphere
EsterificationEthyl bromideEthyl heptanoate + NaBrAnhydrous ethanol, 60°C
Metal ReductionMagnesiumMagnesium heptanoate + SodiumTetrahydrofuran, reflux

Scientific Research Applications

Sodium heptylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various heptanoate esters.

    Biology: Employed in the study of metabolic pathways involving fatty acids.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for certain pharmaceutical formulations.

    Industry: Utilized in the production of lubricants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of sodium heptylate involves its ability to dissociate into sodium ions and heptanoate ions in aqueous solutions. The heptanoate ions can interact with various molecular targets, including enzymes and receptors, influencing metabolic pathways and cellular processes. The sodium ions contribute to maintaining the ionic balance and osmotic pressure within cells.

Comparison with Similar Compounds

    Sodium Caprylate (C8H15NaO2): Similar in structure but with an additional carbon atom.

    Sodium Valerate (C5H9NaO2): Shorter carbon chain compared to sodium heptylate.

    Sodium Butyrate (C4H7NaO2): Even shorter carbon chain and different metabolic properties.

Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physicochemical properties. It has a balanced hydrophobic and hydrophilic nature, making it suitable for various applications that require moderate solubility and reactivity.

Biological Activity

Sodium heptylate, a sodium salt of heptanoic acid, is gaining attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

This compound (C7H15NaO2) is a medium-chain fatty acid salt. It is soluble in water and exhibits surfactant properties, making it useful in various applications, including pharmaceuticals and biochemistry.

This compound's biological activity can be attributed to several mechanisms:

  • Surfactant Activity : It reduces surface tension in biological systems, which can enhance drug delivery and absorption.
  • Cell Membrane Interaction : The compound interacts with cell membranes, potentially altering permeability and influencing cellular uptake of other compounds.
  • Metabolic Effects : As a fatty acid derivative, this compound may influence metabolic pathways related to lipid metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

Pathogen Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. The results indicate that at higher concentrations, this compound can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
Normal Human Fibroblasts>100

Case Study 1: Antimicrobial Efficacy

A clinical case study evaluated the use of this compound as an adjunct therapy in treating infected wounds. Patients treated with this compound showed a significant reduction in bacterial load compared to those receiving standard care alone. The study highlighted the potential for this compound to enhance wound healing through its antimicrobial properties.

Case Study 2: Cancer Treatment

Another case study involved the administration of this compound in combination with conventional chemotherapy drugs for patients with advanced cancer. Results indicated improved treatment outcomes, with enhanced tumor regression observed in patients treated with the this compound combination compared to those receiving chemotherapy alone.

Research Findings

Recent studies have focused on the pharmacological aspects of this compound, revealing its potential as a therapeutic agent:

  • A review published in Pharmacology Reports highlighted that this compound could modulate inflammatory responses through its effects on cytokine production.
  • Another study investigated its role as a lipid emulsifier in drug formulations, demonstrating improved bioavailability of poorly soluble drugs when combined with this compound.

Q & A

Q. What frameworks guide the ethical reporting of this compound’s potential cytotoxic effects?

  • ICCVAM guidelines : Adhere to in vitro cytotoxicity thresholds (e.g., IC50_{50}) and report cell line origins .
  • ARRIVE 2.0 : Document animal study details (e.g., sample size rationale, blinding) .
  • FAIR data principles : Share raw datasets in repositories like Zenodo for peer validation .

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